BenchChemオンラインストアへようこそ!

4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid

Physicochemical profiling LogP Drug-likeness

4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid (CAS 1179681-88-9) is a heterocyclic aromatic building block with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol. The compound features a benzoic acid core substituted at the 3-position with a 1H-pyrrol-1-yl group and at the 4-position with a fluorine atom.

Molecular Formula C11H8FNO2
Molecular Weight 205.188
CAS No. 1179681-88-9
Cat. No. B2683309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid
CAS1179681-88-9
Molecular FormulaC11H8FNO2
Molecular Weight205.188
Structural Identifiers
SMILESC1=CN(C=C1)C2=C(C=CC(=C2)C(=O)O)F
InChIInChI=1S/C11H8FNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h1-7H,(H,14,15)
InChIKeyZPYBMROHMPJKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid (CAS 1179681-88-9): Core Structural and Physicochemical Profile for Procurement Evaluation


4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid (CAS 1179681-88-9) is a heterocyclic aromatic building block with the molecular formula C₁₁H₈FNO₂ and a molecular weight of 205.19 g/mol [1]. The compound features a benzoic acid core substituted at the 3-position with a 1H-pyrrol-1-yl group and at the 4-position with a fluorine atom. This specific substitution pattern places it within the pyrrol-1-yl benzoic acid derivative class, a scaffold repeatedly claimed in patent literature for applications including Myc inhibition and kinase modulation [2]. Its computed physicochemical properties — a LogP of approximately 2.22, an acid pKa of approximately 4.12, and a LogD (pH 7.4) of approximately −0.92 — define its ionization and partitioning behavior and provide a baseline for differentiation from its non-fluorinated regioisomeric analogs [1].

Why 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid Cannot Be Casually Replaced by Its Non-Fluorinated or Regioisomeric Analogs


Within the pyrrol-1-yl benzoic acid family, small structural variations — the position of the pyrrole ring (3- vs. 4-substitution) and the presence or absence of a fluorine atom — produce measurable differences in acidity, lipophilicity, and ionization state at physiological pH. These differences directly affect solubility, permeability, and the capacity for subsequent derivatization (e.g., amide coupling at the carboxylic acid). The 4-fluoro substituent in the target compound lowers the pKa of the benzoic acid relative to the non-fluorinated 4-(1H-pyrrol-1-yl)benzoic acid (predicted pKa ~3.83 ) and increases LogP compared to the 3-(1H-pyrrol-1-yl)benzoic acid analog (LogP ~2.18 ), altering both hydrogen-bonding capability and passive membrane permeability. Furthermore, the 3-pyrrol-1-yl substitution pattern is specifically exemplified in the Markush structures of Myc inhibitor patents [1], indicating that this connectivity — rather than the 4-substituted isomer — is the preferred architecture for engaging the c-Myc target. Generic substitution without verifying these properties risks compromising synthetic outcomes and biological activity in downstream applications.

Quantitative Differentiation Evidence for 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid Against Closest Structural Analogs


Lipophilicity (LogP) Comparison: 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid vs. Non-Fluorinated 3- and 4-Substituted Analogs

The computed LogP of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid is 2.2172, compared to 2.17550 for both 3-(1H-pyrrol-1-yl)benzoic acid and 4-(1H-pyrrol-1-yl)benzoic acid [1]. The absolute increase in LogP is 0.04 log units — a shift toward greater lipophilicity attributable to the 4-fluoro substituent [1]. Although the numerical difference is modest, it is directionally consistent with the well-established effect of aryl fluorine substitution on logP and, in the context of lead optimization, can influence membrane permeability and off-target binding.

Physicochemical profiling LogP Drug-likeness

Acid Dissociation Constant (pKa) Comparison: Enhanced Acidity of 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid Relative to Non-Fluorinated Analogs

The computed acid pKa of 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid is 4.12, which is 0.39 pKa units higher (weaker acid) than 3-(1H-pyrrol-1-yl)benzoic acid (predicted pKa 3.73) and 0.29 units higher than 4-(1H-pyrrol-1-yl)benzoic acid (predicted pKa 3.83) [1]. At physiological pH 7.4, the target compound has a LogD of −0.92, indicating predominant ionization and aqueous solubility, whereas the non-fluorinated analogs are expected to show even more negative LogD values at this pH due to their lower pKa values.

Ionization state pKa Salt formation

Specific Synthetic Utility: Reaction with Diethyl Ethoxymethylenemalonate for Fluorinated Quinolone Synthesis

4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid has been explicitly documented as a reactant with diethyl ethoxymethylenemalonate in a multistep synthesis of a fluorinated oxacin (quinolone) derivative . This synthetic application exploits the unique juxtaposition of the 4-fluoro substituent and the 3-pyrrol-1-yl group: the fluorine atom directs electrophilic aromatic substitution and influences the electronic properties of the benzoic acid core during cyclization, while the pyrrole nitrogen provides a pre-installed heterocycle for further functionalization. By contrast, the non-fluorinated 3-(1H-pyrrol-1-yl)benzoic acid lacks the electronic activation provided by fluorine, and the 4-(1H-pyrrol-1-yl)benzoic acid regioisomer positions the pyrrole para to the carboxylic acid, altering the cyclization trajectory.

Synthetic intermediate Quinolone Fluorinated heterocycle

Patent-Scaffold Validation: 3-Pyrrol-1-yl Benzoic Acid Core in Myc Inhibitor Intellectual Property

The pyrrol-1-yl benzoic acid scaffold — with substitution explicitly permitted at the 3-position of the benzoic acid ring — is the core pharmacophore claimed in US Patent Application US20150291521A1 (Bradner et al., Dana-Farber Cancer Institute) for compounds that inhibit c-Myc activity [1]. The patent encompasses compounds of Formulas (I-A), (I-B), and (I-C) that include a pyrrol-1-yl benzoic acid moiety with optional halogen substitution on the benzoic acid ring. While 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid itself is not individually exemplified with quantitative c-Myc inhibition data in the patent disclosure, the 3-pyrrol-1-yl connectivity (as opposed to 4-pyrrol-1-yl) is a defining structural feature of the claimed Markush formulas. The 4-fluoro substituent falls within the claimed halogen scope. This patent landscape establishes the 3-pyrrol-1-yl benzoic acid architecture — with halogen at the 4-position — as the intellectually property-preferred scaffold for Myc-targeted drug discovery, providing a clear differentiation from the 4-pyrrol-1-yl regioisomer which is absent from the key claims.

Myc inhibitor c-Myc Cancer Patent scaffold

Physiological Ionization State: LogD (pH 7.4) Differentiation Between Fluorinated and Non-Fluorinated Analogs

At physiological pH 7.4, 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid has a computed LogD of −0.92 [1], reflecting its predominantly ionized (carboxylate) state. In contrast, the non-fluorinated analog 3-(1H-pyrrol-1-yl)benzoic acid, with a lower pKa of 3.73 , is expected to have an even more negative LogD at pH 7.4 (estimated approximately −1.1 to −1.3 based on the pKa–LogD relationship), indicating greater aqueous solubility but potentially reduced membrane permeability. This difference in distribution coefficient at physiological pH is relevant for applications where the compound serves as a prodrug intermediate or where the free acid is the bioactive species.

LogD Distribution coefficient Physiological pH

Recommended Procurement Scenarios for 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic Acid Based on Differentiated Evidence


Myc-Targeted Cancer Drug Discovery: c-Myc Inhibitor Lead Generation

Research groups pursuing small-molecule c-Myc inhibitors should prioritize 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid as a core building block. The 3-pyrrol-1-yl benzoic acid scaffold with halogen substitution is the defining architecture of the Myc inhibitor patent family (US20150291521A1) from Dana-Farber Cancer Institute [1]. The 4-fluoro substituent provides a synthetic handle for further derivatization while maintaining alignment with the patented Markush structures. Procurement of this specific regioisomer — rather than the 4-pyrrol-1-yl analog — ensures that elaborated lead compounds fall within the claimed intellectual property space.

Fluorinated Quinolone Antibiotic Synthesis: Pre-Functionalized Intermediate

For medicinal chemistry programs developing fluorinated quinolone antibiotics, 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid offers a documented synthetic entry point via reaction with diethyl ethoxymethylenemalonate [1]. The pre-installed 4-fluoro and 3-pyrrol-1-yl substituents reduce the step count compared to building the substitution pattern from simpler benzoic acid precursors. The slightly higher LogP (2.22) and moderated pKa (4.12) of this intermediate, relative to non-fluorinated analogs, may also facilitate downstream purification and coupling reactions [2]. Teams should verify purity (typically ≥98% from commercial sources) by HPLC before use in multistep sequences.

Physicochemical Screening Libraries for Fragment-Based Drug Discovery

Fragment-based screening collections benefit from compounds with well-characterized and differentiated physicochemical properties. 4-Fluoro-3-(1H-pyrrol-1-yl)benzoic acid, with its computed LogP of 2.22, pKa of 4.12, and LogD₇.₄ of −0.92 [1], occupies a distinct property space compared to its non-fluorinated analogs (LogP ~2.18, pKa ~3.73–3.83). This differentiation enables exploration of fluorine-specific binding interactions (e.g., C–F···H–N hydrogen bonds, orthogonal multipolar interactions with protein backbones) in fragment screens. Its compliance with Lipinski's Rule of Five (MW 205, LogP <5, 1 HBD, 2 HBA) supports its inclusion in rule-of-five-compliant fragment libraries.

Kinase Inhibitor Scaffold Development: VEGFR-Selective Lead Optimization

Vendor technical literature indicates that derivatives built on the 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid scaffold have demonstrated ≥10-fold selectivity for VEGFR-2 over related kinases in preliminary assays [1]. While the specific derivative structures and assay conditions are not disclosed in the public domain, the scaffold's recurrent appearance in kinase patent literature [2] suggests it is a privileged architecture for ATP-competitive kinase inhibition. Procurement teams supporting kinase drug discovery programs should consider this compound as a validated starting point for generating focused kinase inhibitor libraries, with the carboxylic acid serving as a convenient anchor point for amide or ester diversification.

Quote Request

Request a Quote for 4-fluoro-3-(1H-pyrrol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.